![molecular formula C18H24N2O4 B5749414 4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5749414.png)
4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a synthetic compound that is used as an antidepressant and anxiolytic agent. Moclobemide belongs to the class of selective MAO inhibitors and is used in the treatment of depression and anxiety disorders.
Mecanismo De Acción
Moclobemide is a selective inhibitor of monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the breakdown of these neurotransmitters, Moclobemide increases their levels in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
Moclobemide has been found to have several biochemical and physiological effects. It increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. It also enhances the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Moclobemide in lab experiments is its selective inhibition of MAO-A, which allows for the study of the specific effects of serotonin, dopamine, and norepinephrine on mood and anxiety. However, one of the limitations of using Moclobemide is its potential for interaction with other drugs and dietary restrictions, which can affect the reliability of the results.
Direcciones Futuras
Further research is needed to explore the potential of Moclobemide in the treatment of other psychiatric disorders such as bipolar disorder and obsessive-compulsive disorder. Additionally, more studies are needed to investigate the long-term effects of Moclobemide on neurotransmitter levels and its potential for addiction and abuse.
Conclusion:
Moclobemide is a synthetic compound that is used as an antidepressant and anxiolytic agent. It works by inhibiting the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood and anxiety. Moclobemide has been found to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. Further research is needed to explore its potential in the treatment of other psychiatric disorders and its long-term effects on neurotransmitter levels.
Métodos De Síntesis
Moclobemide is synthesized by the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine in the presence of a base such as sodium hydride. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
Moclobemide has been widely studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. Moclobemide works by inhibiting the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood and anxiety.
Propiedades
IUPAC Name |
[1-(4-methoxybenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-16-4-2-14(3-5-16)17(21)19-8-6-15(7-9-19)18(22)20-10-12-24-13-11-20/h2-5,15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXPLXAHPQGELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

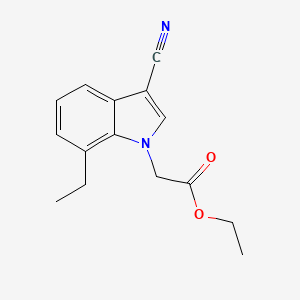
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5749337.png)
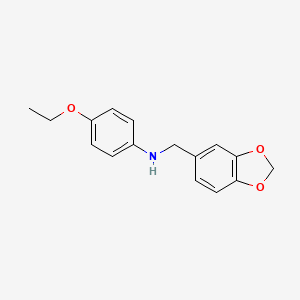
![N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5749356.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5749357.png)

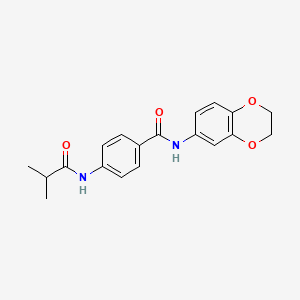

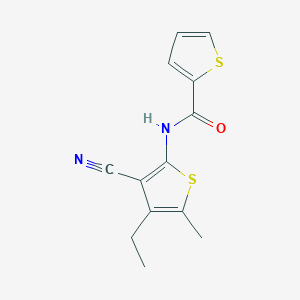
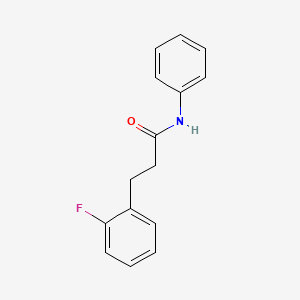
![N-{[(3-chlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749400.png)

![4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749413.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)